6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
BenchChem offers high-quality 6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(5-amino-3-methylpyrazol-1-yl)-1-(2,3-dimethylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O/c1-9-5-4-6-13(11(9)3)23-15-12(8-19-23)16(25)21-17(20-15)24-14(18)7-10(2)22-24/h4-8H,18H2,1-3H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTALICCJIVVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 269.33 g/mol. The structure features a pyrazolo-pyrimidine core, which is known for various biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to the one in focus exhibit significant anticancer properties. For instance, a related dihydropyrano[2,3-c]pyrazole derivative was identified as a promising PPARγ partial agonist with an IC50 value of 0.03 mM against cancer cell lines . This suggests that the pyrazolo-pyrimidine scaffold may play a crucial role in inhibiting cancer cell proliferation.
The proposed mechanism of action involves the modulation of the PPARγ pathway, which is essential in regulating cellular differentiation and metabolism. Compounds targeting PPARγ have been shown to influence adipocyte differentiation and exhibit anti-inflammatory effects . The specific interactions of this compound with PPARγ could be further elucidated through molecular docking studies.
Case Studies
- Study on Anticancer Properties : In a study published in 2019, researchers screened a library of compounds for their anticancer activity on multicellular spheroids. The pyrazolo[3,4-d]pyrimidine derivatives showed promising results in inhibiting tumor growth compared to conventional therapies .
- PPARγ Activation Study : Another investigation focused on the activation of PPARγ by various dihydropyrano derivatives. The study demonstrated that these compounds could activate PPARγ receptors effectively, leading to enhanced adipocyte differentiation and potential applications in treating metabolic disorders .
Data Tables
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may act by inhibiting specific kinases involved in cancer cell proliferation.
- Case Studies : In vitro studies have shown that derivatives can induce apoptosis in various cancer cell lines.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens:
- Target Organisms : Effective against both Gram-positive and Gram-negative bacteria.
- Research Findings : Studies have reported minimum inhibitory concentrations (MICs) that suggest potential as a lead compound for antibiotic development.
Antiparasitic Effects
There is emerging evidence supporting the antiparasitic activity of pyrazolo[3,4-d]pyrimidine derivatives:
- Specific Targets : These compounds have been evaluated against parasites such as Trypanosoma and Plasmodium species.
- Efficacy Studies : In vivo studies indicate promising results in reducing parasitic loads in infected models.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
